Methyl 4-(β-丙氨酰氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

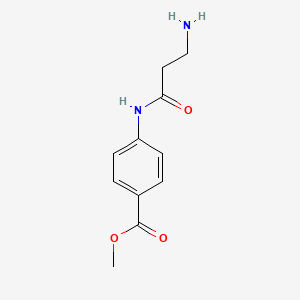

Methyl 4-(beta-alanylamino)benzoate, also known as carnosine methyl ester, is a dipeptide molecule composed of the amino acids beta-alanine and histidine. It is found in high concentrations in skeletal muscle tissue and has been studied extensively for its potential applications in scientific research.

科学研究应用

- Potential : It holds promise for integrated pest management in both greenhouse and field conditions .

Botanical Insecticide

Nonlinear Optical (NLO) Single Crystals

Transesterification Precursor

安全和危害

作用机制

Target of Action

Methyl 4-(beta-alanylamino)benzoate is a benzoate compound that has been designed and synthesized as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

Methyl 4-(beta-alanylamino)benzoate acts on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . The compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-(beta-alanylamino)benzoate are primarily related to the conduction of nerve impulses. By blocking the sodium ion channels, the compound disrupts the normal flow of ions, which in turn inhibits the propagation of nerve impulses . This leads to a temporary loss of sensation in the local area where the compound is applied .

Pharmacokinetics

Similar compounds have been shown to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been reported to be around 23%

Result of Action

The primary result of the action of Methyl 4-(beta-alanylamino)benzoate is the temporary loss of sensation in the local area where the compound is applied. This is due to its ability to block the conduction of nerve impulses by inhibiting the function of sodium ion channels . This makes it useful for procedures that require local anesthesia .

属性

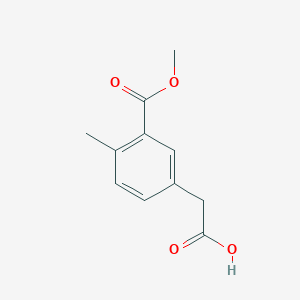

IUPAC Name |

methyl 4-(3-aminopropanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYYAZIBKRDDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)

![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)

![N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)